molecular formula C14H12ClFN2O B2598729 (4-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride CAS No. 2416230-16-3

(4-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride

Cat. No.: B2598729
CAS No.: 2416230-16-3
M. Wt: 278.71
InChI Key: MJBMMGPPVZEWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that includes a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

(4-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased potency. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: (4-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The methanol group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

(4-fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O.ClH/c15-11-7-4-8-12-14(11)16-13(9-18)17(12)10-5-2-1-3-6-10;/h1-8,18H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDZNXKFCUFBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=CC=C3)F)N=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.